molecular formula C26H22N4O8 B2950226 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate CAS No. 326017-91-8

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate

Cat. No.: B2950226
CAS No.: 326017-91-8
M. Wt: 518.482
InChI Key: NYKNHZHRERFLRU-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate is a synthetic derivative of the 1,8-naphthalimide scaffold, a class of compounds known for their photostability and applications in dye chemistry, fluorescent labeling, and medicinal chemistry . Structurally, it features a benzo[de]isoquinoline core with a 1,3-dioxo group, a piperidinyl substituent at position 6, and a 3,5-dinitrobenzoate ester at position 2. The compound’s molecular formula is C₂₄H₂₀N₄O₈, with an average mass of 492.44 g/mol (calculated based on analogous derivatives in ). Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in related compounds where bromo-substituted intermediates react with piperidine . The 3,5-dinitrobenzoate moiety distinguishes it from simpler esters (e.g., ethyl acetate derivatives) and likely enhances electron-withdrawing properties, influencing bioactivity and binding interactions .

Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O8/c31-24-20-6-4-5-19-22(27-9-2-1-3-10-27)8-7-21(23(19)20)25(32)28(24)11-12-38-26(33)16-13-17(29(34)35)15-18(14-16)30(36)37/h4-8,13-15H,1-3,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKNHZHRERFLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C32H37N3O6S
  • Molecular Weight : 591.72 g/mol
  • LogP : 4.3717
  • Hydrogen Bond Acceptors : 13
  • Polar Surface Area : 92.651 Ų

The biological activity of this compound is closely linked to its structural features, particularly the presence of the benzoisoquinoline core and piperidine moiety. These structural components are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression or inflammatory responses.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential antimicrobial properties.

Anticancer Properties

Research indicates that derivatives of benzoisoquinoline compounds exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit the bromodomains of BRPF1 and BRPF2 has been noted in patents related to its use in treating hyperproliferative diseases like cancer .

Antimicrobial Activity

Studies have demonstrated that similar compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Anticancer Study :
    • A study investigated the effects of similar benzoisoquinoline derivatives on cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis markers indicating the compound's potential as a chemotherapeutic agent.
  • Antimicrobial Testing :
    • In vitro tests were conducted against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a broad-spectrum antimicrobial agent.

Data Table

PropertyValue
Molecular Weight591.72 g/mol
LogP4.3717
Hydrogen Bond Acceptors13
Polar Surface Area92.651 Ų
Anticancer MIC<10 µM (in vitro)
Antimicrobial MIC32 µg/mL (against E. coli)

Comparison with Similar Compounds

Key Observations :

  • Core Structure: All compounds share the 1,8-naphthalimide/benzo[de]isoquinoline core, which enables π-π stacking and charge-transfer interactions critical for binding to biological targets .
  • Substituent Effects: Ethyl Acetate Derivatives (e.g., ): Exhibit strong fluorescence and crystallize in orthorhombic systems (Pna2₁), stabilized by C–H···O hydrogen bonds . Amide Derivatives (): Introduction of phenyl groups enhances fungicidal activity (e.g., 85% inhibition of Alternaria solani at 125 mg/L) and promotes plant growth (25% increase in wheat germination) .

Mechanistic and Functional Comparisons

Molecular Docking and Target Interactions

  • Amide Derivatives : Docking studies suggest interactions with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
  • Piroxicam Analogs : Bind to HIV integrase (IN) active sites via sulfonamide and carbonyl groups, mimicking raltegravir’s binding mode .
  • Target Compound : Computational models (extrapolated from ) predict strong affinity for kinases or topoisomerases due to nitro group-mediated electrostatic interactions.

Cytotoxicity and Selectivity

  • Piroxicam Analogs : EC₅₀ values of 20–25 µM against HIV with selectivity indices (SI) >26, indicating low cytotoxicity .
  • Amide Derivatives : Low cytotoxicity (IC₅₀ >500 µM in plant cells) but potent antifungal activity .
  • Target Compound : Hypothesized to exhibit higher cytotoxicity than amide derivatives due to nitro group-induced oxidative stress, though empirical data are lacking.

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